molecular formula C21H22N4O3S B2948903 3-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 1004713-61-4

3-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2948903
CAS No.: 1004713-61-4
M. Wt: 410.49
InChI Key: DLYXEXHUPUKKQM-UHFFFAOYSA-N
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Description

This compound features a benzene-sulfonamide core substituted with a methyl group at the 3-position. The sulfonamide nitrogen is linked to a phenyl ring bearing a pyridazine-morpholine moiety at the 4-position. The morpholine group enhances solubility, while the pyridazine ring may contribute to π-π stacking interactions in biological targets. The methyl substituent likely modulates lipophilicity and steric effects, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

3-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-16-3-2-4-19(15-16)29(26,27)24-18-7-5-17(6-8-18)20-9-10-21(23-22-20)25-11-13-28-14-12-25/h2-10,15,24H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXEXHUPUKKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 3-methylbenzenesulfonyl chloride with 4-(6-(morpholin-4-yl)pyridazin-3-yl)aniline under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under mild to moderate conditions. Key transformations include:

  • Sulfoxide formation : Achieved using hydrogen peroxide (H₂O₂) in acetic acid at 40–60°C.

  • Sulfone derivatives : Generated with stronger oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

The methyl group on the benzene ring can also be oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

Reduction Reactions

  • Nitro group reduction : If present in precursors, nitro groups are reduced to amines using catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂.

  • Pyridazine ring hydrogenation : Selective reduction of the pyridazine ring to a tetrahydropyridazine derivative occurs under H₂ (1 atm) with Raney Ni.

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes halogenation or nitration at the para position to the sulfonamide group:

  • Chlorination : Cl₂ in FeCl₃ yields 3-methyl-4-chloro derivatives.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at room temperature.

Nucleophilic Substitution

The morpholine ring participates in nucleophilic displacement with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

Reagents and Conditions

Reaction TypeReagents/ConditionsKey Intermediate/Product
Sulfonamide oxidationH₂O₂ (30%), AcOH, 50°C, 6 hrsSulfoxide derivative
Methyl oxidationKMnO₄, H₂SO₄, refluxCarboxylic acid derivative
Nitro reductionNaBH₄, CuCl₂, MeOH, 25°CAmino-substituted analog
EAS (Chlorination)Cl₂, FeCl₃, CH₂Cl₂, 0°C3-Methyl-4-chloro derivative

Pathway 1: Oxidation to Sulfone

  • React with mCPBA (1.2 eq) in DCM at 0°C → 25°C.

  • Stir for 12 hrs.

  • Isolate sulfone product (yield: 78–85%).

Pathway 2: Reductive Amination

  • Reduce nitro precursor with H₂/Pd-C (10% wt) in EtOH.

  • Filter catalyst, concentrate to obtain primary amine (yield: 92%).

Case 1: 4-Chloro-N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl] Derivative

  • Reaction : Oxidation with H₂O₂ → sulfone formation.

  • Outcome : Enhanced solubility in polar solvents (logP reduced by 0.8 units).

Case 2: 2-Methoxy-5-Methyl Sulfonamide Analog

  • Reaction : Methyl group oxidation with KMnO₄ → carboxylic acid.

  • Application : Improved binding to carbonic anhydrase (Kd: 12 nM vs. 45 nM for parent compound).

Thermodynamic and Kinetic Data

ParameterValue (Parent Compound)Value (Oxidized Sulfone)Source
ΔG (Binding, kcal/mol)-8.2-10.5
Reaction ΔH (kJ/mol)+45.3 (Oxidation)-
Activation Energy68.9 kJ/mol (EAS)75.2 kJ/mol (Sulfonation)

Comparative Reactivity

CompoundOxidation SusceptibilityReduction SitesUnique Reactivity
3-Methyl-N-{4-[6-Morpholinyl]phenyl}High (Sulfonamide)Pyridazine ringMethyl group EAS para-directing
4-Fluoro-N-(2-pyridinyl) derivativeModerateAromatic fluorineSNAr at pyridine ring
2-Methyl-N-(pyridazin-3-yloxy) analogLowMethoxy groupDemethylation under acidic conditions

Stability and Degradation

  • Thermal Stability : Decomposes above 240°C (TGA data).

  • Photolysis : UV light (254 nm) induces cleavage of the sulfonamide S–N bond, forming SO₂ and aniline derivatives.

Scientific Research Applications

3-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a kinase inhibitor.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene-Sulfonamide Core

4-Bromo Analog

Compound : 4-bromo-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

  • Molecular Formula : C20H19BrN4O3S
  • Molecular Weight : 475.4 g/mol
  • Key Differences :
    • Bromine replaces the methyl group, increasing molecular weight (475.4 vs. ~423.5 for the target compound).
    • Bromine’s higher electronegativity and bulkiness may enhance halogen bonding but reduce solubility compared to the methyl group.
  • Implications : Bromine’s lipophilicity could improve membrane permeability but may compromise aqueous solubility, affecting bioavailability.
Fluorinated Analog

Compound: 2-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

  • Molecular Formula : C20H17FN6O2S
  • Molecular Weight : 424.5 g/mol
  • Implications : Fluorine’s small size and electronegativity may enhance target binding via dipole interactions, while pyrazole could modulate kinase inhibition.

Heterocyclic Core Modifications

Triazine-Based Sulfonamide

Compound: 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide

  • Molecular Formula : C22H28N8O3S
  • Melting Point : 240–243°C
  • Key Differences: Triazine replaces pyridazine, creating a planar, electron-deficient core. Diethylamino and morpholine groups enhance solubility and basicity.
  • Implications: Triazine’s rigidity may improve binding to ATP pockets in kinases, while diethylamino groups could influence logP and tissue distribution.
Benzimidazole Sulfonamide

Compound: 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole

  • Key Differences: Benzimidazole core introduces a bicyclic system with inherent basicity.
  • Implications : Benzimidazole’s protonation at physiological pH may enhance binding to acidic residues in targets like proton pumps or ion channels.

Pharmacological and Physicochemical Properties

Melting Points and Solubility
  • The target compound’s methyl group likely lowers its melting point compared to brominated () or triazine-containing analogs (, MP 240–243°C).
  • Morpholine’s polarity improves aqueous solubility relative to lipophilic substituents like trifluoromethyl (e.g., Befetupitant in , MW 565.6).

Biological Activity

3-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has been studied for its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a pyridazine moiety, and a morpholine ring, contributing to its unique chemical properties. Its molecular formula is C19H22N4O3SC_{19}H_{22}N_4O_3S.

PropertyValue
Molecular Weight394.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties . For instance, derivatives of sulfonamides are known to inhibit bacterial growth. In vitro assays have shown that related compounds can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds typically range around 250 µg/mL.

Anticancer Activity

Research indicates that the morpholine and pyridazine moieties may interact with specific enzymes involved in cancer pathways. For example, compounds with similar structures have been studied for their ability to inhibit p38 MAPK pathways, which are crucial in cancer cell proliferation . The compound's potential as an anticancer agent is supported by docking studies suggesting strong binding affinities to target proteins involved in tumor growth.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, inhibiting their function.
  • Receptor Interaction : The morpholine and pyridazine groups may interact with various receptors, modulating biochemical pathways critical for cellular functions.

Case Studies

  • Inhibition of DHODH : A related compound was shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition was confirmed through enzymatic assays and cell-based studies . The compound demonstrated higher activity than known DHODH inhibitors like brequinar.
  • Anticancer Efficacy : In vivo studies indicated that structurally similar compounds significantly reduced tumor size in mouse models when administered at dosages of 16 mg/kg . These findings suggest potential therapeutic applications in oncology.

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